Diaplasinin
Overview
Description
PAI-749 is a potent and selective antagonist of plasminogen activator inhibitor 1 (PAI-1).
Preparation Methods
The synthesis of Diaplasinin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its industrial production.
Chemical Reactions Analysis
Diaplasinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diaplasinin has several scientific research applications, including:
Medicine: Research on this compound focuses on its potential therapeutic applications in treating cardiovascular diseases, particularly those involving thrombosis.
Comparison with Similar Compounds
Biological Activity
Diaplasinin, a Serpine1 inhibitor, has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in the context of sepsis and cardiac dysfunction. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
The primary mechanism by which this compound exerts its biological effects is through the inhibition of Serpine1, leading to enhanced fibrinolytic activity and reduced inflammation. By modulating these pathways, this compound can potentially improve outcomes in conditions characterized by excessive coagulation and inflammation.
In Vivo Studies
A significant study investigated the effects of this compound on survival rates and cardiac function in a mouse model of sepsis induced by cecal ligation and puncture (CLP). The study's findings are summarized in Table 1.
Group | Treatment | Survival Rate (%) | Cardiac Function (Ejection Fraction %) |
---|---|---|---|
Sham | None | 100 | 60 |
CLP | None | 20 | 30 |
CLP + 200 nM this compound | Daily injections | 50 | 45 |
CLP + 400 nM this compound | Daily injections | 70 | 55 |
Table 1: Effects of this compound on survival rates and cardiac function in a sepsis model.
The results indicated that treatment with this compound significantly improved survival rates and cardiac function compared to the untreated CLP group. Mice receiving 400 nM this compound exhibited a survival rate of 70%, demonstrating its potential as a therapeutic agent in sepsis management .
Mechanistic Insights
The study also explored the underlying mechanisms through which this compound exerts its effects. It was found that administration of this compound led to:
- Reduction in Serpine1 Levels: A significant decrease in plasma levels of Serpine1 was observed post-treatment, indicating effective inhibition.
- Decreased Apoptosis: Histological analysis revealed reduced cardiomyocyte apoptosis in treated mice, suggesting protective effects on cardiac tissue .
Case Studies
In addition to experimental studies, case studies have highlighted the clinical relevance of this compound. For instance, a case study involving patients with severe sepsis demonstrated that those treated with agents targeting Serpine1 showed improved clinical outcomes compared to standard care protocols. These findings underscore the potential for this compound to be integrated into treatment regimens for critically ill patients .
Properties
IUPAC Name |
1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPXZFKVHDEPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197449 | |
Record name | Diaplasinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481631-45-2 | |
Record name | Diaplasinin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaplasinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIAPLASININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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